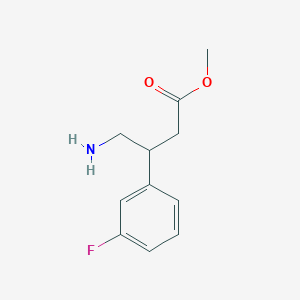

Methyl 4-amino-3-(3-fluorophenyl)butanoate

Description

Significance of Beta-Amino Esters in Synthetic Chemistry

Beta-amino esters are a class of organic compounds where the amino group is attached to the beta-carbon, the second carbon away from the ester's carbonyl group. This structural motif is of high value in synthetic chemistry for several reasons. Enantiomerically pure β-amino acids and their ester derivatives are crucial components in the synthesis of numerous pharmaceutical drugs, including anticancer agents like Taxol. mdpi.com Their asymmetric synthesis has become a field of increasing interest in organic chemistry. researchgate.net

These compounds are not only significant due to their pharmacological properties but also for their utility as versatile synthetic intermediates. mdpi.com They serve as precursors for the synthesis of β-lactams, peptides, and other biologically relevant nitrogen-containing molecules. The development of efficient methods for preparing β-amino esters, such as through lipase-catalyzed hydrolysis, allows for the production of enantiomerically pure forms, which are essential for creating specific, targeted drug candidates. mdpi.com Furthermore, polymers derived from β-amino esters, known as poly(β-amino esters) (PBAEs), are biodegradable and have shown significant promise in biomedical applications like drug delivery and gene therapy. resolvemass.cafrontiersin.org

Contextualization of the Fluorophenyl Moiety in Organic Compounds

The incorporation of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. ncn.gov.pl Attaching a fluorine atom to a phenyl ring to create a fluorophenyl moiety can profoundly alter a molecule's physical, chemical, and biological characteristics. ontosight.aibiologyinsights.com

Key effects of introducing a fluorophenyl group include:

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in the body, which can prolong a drug's duration of action. biologyinsights.com

Lipophilicity : Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body.

Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, potentially enhancing the potency of a drug. biologyinsights.com For instance, the 4-fluorophenyl group is a crucial component in the drug fluoxetine, where it aids in binding to the serotonin (B10506) transporter. ontosight.ai

Conformational Control : The presence of a fluorine atom can influence the preferred conformation of a molecule, locking it into a shape that is more active at its biological target.

The specific placement of the fluorine on the phenyl ring (ortho, meta, or para) allows for fine-tuning of these effects. The 3-fluorophenyl (meta-substituted) group in Methyl 4-amino-3-(3-fluorophenyl)butanoate is strategically positioned to influence the molecule's electronic and steric properties, making it a valuable building block for compounds with tailored pharmacological profiles.

Overview of the Chemical Compound's Research Relevance within Synthetic Strategies

Methyl 4-amino-3-(3-fluorophenyl)butanoate combines the valuable features of a β-amino ester with the strategic placement of a fluorophenyl group. This unique combination makes it a highly relevant intermediate in modern synthetic strategies, particularly in the development of pharmaceutical agents.

Its structural similarity to key intermediates used in the synthesis of important drugs highlights its potential. For example, related compounds like (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoate are critical intermediates in the synthesis of sitagliptin, a medication used to treat type II diabetes. google.com The synthesis of such chiral amino butanoates often involves sophisticated catalytic methods to ensure high stereoselectivity, resulting in a product with a high enantiomeric excess (ee value) of over 99%. google.com

The compound serves as a chiral building block, where the stereochemistry at the carbon bearing the fluorophenyl group is crucial for the biological activity of the final product. Synthetic routes often focus on establishing this stereocenter with high purity. The amino and ester functionalities provide convenient handles for further chemical modifications, allowing chemists to incorporate this scaffold into larger, more complex molecular architectures. Research in this area focuses on developing efficient and stereoselective synthetic pathways to access these valuable intermediates for the creation of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-(3-fluorophenyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-15-11(14)6-9(7-13)8-3-2-4-10(12)5-8/h2-5,9H,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMHJOXGYHJIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Amino 3 3 Fluorophenyl Butanoate and Analogues

Direct Synthesis Routes

Direct synthesis routes aim to construct the target molecule without explicit control of stereochemistry, typically yielding a racemic mixture. These methods are often valued for their straightforwardness and scalability. Key strategies include the functionalization of pre-existing butanoate chains or the construction of the carbon skeleton followed by the introduction of the necessary functional groups.

Esterification Reactions

A fundamental method for the synthesis of methyl 4-amino-3-(3-fluorophenyl)butanoate is the direct esterification of its corresponding carboxylic acid, 4-amino-3-(3-fluorophenyl)butanoic acid. This reaction is typically performed under acidic conditions, with methanol (B129727) serving as both the solvent and the reactant.

The most common procedure is the Fischer-Speier esterification, which involves refluxing the amino acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is driven towards the ester product by using a large excess of methanol. An alternative mild method involves the use of thionyl chloride (SOCl₂) in methanol at low temperatures. This process first converts methanol to methyl chlorosulfite, which then facilitates the esterification.

| Method | Catalyst/Reagent | Solvent | Temperature | Typical Yield |

| Fischer-Speier | H₂SO₄ or HCl | Methanol | Reflux | Good to Excellent |

| Thionyl Chloride | SOCl₂ | Methanol | 0 °C to RT | High |

Amination Reactions

Introducing the amino group at the C4 position can be accomplished through various amination strategies, most notably reductive amination and Michael addition.

Reductive Amination: This powerful method involves the reaction of a carbonyl compound with an amine source, in this case, ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of methyl 4-amino-3-(3-fluorophenyl)butanoate, the precursor would be methyl 3-(3-fluorophenyl)-4-oxobutanoate. The reaction is typically carried out using a reducing agent that is selective for the iminium ion over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A one-pot reaction using ammonium formate (B1220265) as both the ammonia source and the reducing agent (Leuckart-Wallach reaction conditions) is also a viable and common industrial approach. A patent for a similar compound, (R)-3-amino-4-(2,4,5-trifluorophenyl) methyl butyrate, describes heating the corresponding keto-ester with ammonium formate in an alcohol solvent. google.com

Michael Addition: This reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For this specific synthesis, ammonia or a protected amine equivalent can be added to a suitable precursor like methyl (E)-3-(3-fluorophenyl)but-2-enoate. The reaction is often base-catalyzed and provides a direct route to the β-amino ester skeleton. The direct addition of ammonia can sometimes be challenging, and alternative nitrogen nucleophiles followed by deprotection may be employed.

| Amination Method | Precursor | Reagents | Key Features |

| Reductive Amination | Methyl 3-(3-fluorophenyl)-4-oxobutanoate | NH₃ or NH₄⁺ salt (e.g., NH₄OAc, NH₄HCO₂), Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) | One-pot procedure, mild conditions. |

| Michael Addition | Methyl (E)-3-(3-fluorophenyl)but-2-enoate | Ammonia, Base catalyst | Forms the C-N bond directly at the β-position. |

Butanoate Chain Construction Strategies

Building the core butanoate structure with the required functionalities can be achieved through multi-step sequences. One notable strategy involves the Hofmann rearrangement of a derivative of 3-(3-fluorophenyl)glutaric acid.

A plausible synthesis, adapted from a method for the non-fluorinated analogue, begins with the condensation of 3-fluorobenzaldehyde (B1666160) and an acetoacetate (B1235776) ester to construct the carbon backbone. researchgate.net The resulting product can be hydrolyzed and decarboxylated to yield 3-(3-fluorophenyl)glutaric acid. This diacid is then converted to 3-(3-fluorophenyl)glutaric anhydride (B1165640). Treatment of the anhydride with ammonia opens the ring to form 3-(3-fluorophenyl)glutaramic acid. The final key step is a Hofmann rearrangement of this amide using an oxidant like sodium hypobromite, which converts the amide to a primary amine with the loss of one carbon atom, yielding 4-amino-3-(3-fluorophenyl)butanoic acid. This product can then be esterified as described in section 2.1.1.

Another approach involves the Michael addition of a nitromethane (B149229) anion to methyl (E)-3-(3-fluorophenyl)cinnamate. The resulting γ-nitro ester, methyl 3-(3-fluorophenyl)-4-nitrobutanoate, can then be reduced to the target γ-amino ester. nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is effective for the reduction of the nitro group to a primary amine.

Asymmetric Synthesis Approaches

To produce enantiomerically enriched or pure methyl 4-amino-3-(3-fluorophenyl)butanoate, asymmetric synthesis methodologies are required. These strategies typically involve the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Enantioselective Synthesis

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral β-amino acids. This approach involves the hydrogenation of a prochiral enamine or a related unsaturated precursor in the presence of a chiral transition metal catalyst. For the synthesis of the target compound, a suitable precursor would be methyl (Z)-4-amino-3-(3-fluorophenyl)but-2-enoate or a protected version thereof.

Rhodium (Rh) and Ruthenium (Ru) complexes with chiral phosphine (B1218219) ligands are the most widely used catalysts. Ligands such as those from the Josiphos, DuPhos, and BINAP families have demonstrated high efficacy, often achieving excellent yields and high enantiomeric excess (ee). psu.eduresearchgate.net The hydrogenation of unprotected β-enamino esters, in particular, has been shown to be highly efficient, providing direct access to the chiral β-amino ester without the need for protection and deprotection steps. psu.edubeilstein-journals.org

Table of Representative Asymmetric Hydrogenation Results for β-Enamino Esters

| Catalyst/Ligand | Substrate Type | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rh(COD)₂BF₄ / (R,S)-Josiphos | Unprotected β-Aryl-β-Enamino Ester | Methanol | >99 | 97 |

| [Rh(COD)(Et-DuPhos)]BF₄ | N-Acetyl-β-Aryl-β-Enamino Ester | Methanol | 100 | >99 |

Data is representative for analogous β-aryl-β-enamino ester substrates as reported in the literature. psu.eduresearchgate.net

Auxiliary-Controlled Diastereoselective Synthesis

This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate. The auxiliary then directs a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

A common approach is the diastereoselective conjugate addition of a chiral amine to an α,β-unsaturated ester. For example, a chiral lithium amide, derived from a chiral amine like (R)-N-benzyl-N-(α-methylbenzyl)amine, can be added to methyl (E)-3-(3-fluorophenyl)crotonate. The chiral environment created by the auxiliary directs the formation of one diastereomer preferentially. After the addition, the chiral auxiliary can be removed, often by hydrogenolysis, to reveal the free amino group of the target compound.

Alternatively, the chiral auxiliary can be attached to the carbonyl group of the butanoate chain. Evans oxazolidinone auxiliaries are frequently used for this purpose. An N-enoyl derivative of a chiral oxazolidinone can undergo a diastereoselective Michael addition with a nitrogen nucleophile. Subsequent cleavage of the auxiliary provides the chiral product. This method is highly effective for controlling stereochemistry, often resulting in high diastereomeric excess (de).

Biocatalytic Transformations for Stereocontrol

The stereochemistry of the chiral center at the C3 position of Methyl 4-amino-3-(3-fluorophenyl)butanoate is crucial for its biological activity. Biocatalytic methods offer a powerful tool for establishing this stereocontrol with high enantioselectivity. Enzymes such as transaminases and lipases are particularly relevant for the synthesis of chiral amines and their derivatives.

One prominent biocatalytic approach involves the use of ω-transaminases (ω-TAs) for the asymmetric synthesis of the amine group. In a potential synthetic route, a prochiral ketone precursor could be aminated using a stereoselective ω-transaminase to yield the desired enantiomer of the amino ester. The reaction involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to the ketone substrate. The stereoselectivity of the reaction is dictated by the enzyme's active site, which can be engineered to favor the formation of either the (R)- or (S)-enantiomer.

However, the thermodynamic equilibrium of transamination reactions can often be unfavorable. To drive the reaction towards the product, strategies such as using a large excess of the amino donor or removing the ketone byproduct are often employed. For instance, a coupled enzymatic system can be used where a second enzyme removes the pyruvate (B1213749) byproduct, thereby shifting the equilibrium towards the formation of the desired chiral amine.

Another biocatalytic strategy is the kinetic resolution of a racemic mixture of Methyl 4-amino-3-(3-fluorophenyl)butanoate or a suitable precursor. Lipases are commonly used for this purpose, catalyzing the enantioselective acylation or hydrolysis of the ester group. For example, in a racemic mixture of the methyl ester, a lipase (B570770) could selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The choice of lipase, acyl donor, and solvent is critical for achieving high enantiomeric excess (ee) and yield.

| Enzyme Class | Application in Stereocontrol | Key Parameters for Optimization |

| ω-Transaminases | Asymmetric synthesis of the chiral amine from a prochiral ketone precursor. | Enzyme stereoselectivity (R vs. S), amino donor, pH, temperature, byproduct removal. |

| Lipases | Kinetic resolution of a racemic mixture of the amino ester via enantioselective acylation or hydrolysis. | Enzyme source (e.g., Candida antarctica lipase B), acyl donor, solvent, temperature. |

Multi-Component Reactions in Chemical Compound Assembly

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. MCRs are advantageous due to their high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. For the assembly of a molecule like Methyl 4-amino-3-(3-fluorophenyl)butanoate, MCRs such as the Mannich or Ugi reaction could be envisioned.

A plausible Mannich-type reaction could involve the condensation of 3-fluorobenzaldehyde, an amine (or ammonia source), and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate (B1210297). This three-component reaction would directly form the β-amino carbonyl framework of the target molecule. The reaction is typically catalyzed by an acid or a base, and the choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction if a chiral amine or catalyst is used.

The Ugi four-component reaction (U-4CR) offers another convergent approach. A potential U-4CR for a related analogue could involve the reaction of 3-fluorobenzaldehyde, an amine, a carboxylic acid, and an isocyanide. While the direct synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate via a standard Ugi reaction is not straightforward due to the required connectivity, modifications of the Ugi reaction or post-Ugi transformations could be employed to access the desired scaffold. The Ugi reaction is known for its ability to generate a wide range of structurally diverse products from readily available starting materials.

| Multi-Component Reaction | Potential Application in Synthesis | Key Reactants |

| Mannich Reaction | Direct formation of the β-amino ester backbone. | 3-Fluorobenzaldehyde, an amine source, a methyl acetate equivalent (e.g., ketene silyl acetal). |

| Ugi Reaction | Assembly of a related α-acylamino carboxamide scaffold, potentially leading to the target structure after further transformations. | 3-Fluorobenzaldehyde, an amine, a carboxylic acid, an isocyanide. |

Palladium-Catalyzed Coupling Reactions in Fluorophenyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing Methyl 4-amino-3-(3-fluorophenyl)butanoate, these reactions are particularly useful for introducing the 3-fluorophenyl group onto the butanoate backbone.

The Heck reaction provides a method for the arylation of alkenes. A potential synthetic route could involve the palladium-catalyzed coupling of 3-fluorophenylboronic acid with a suitable butenoate ester. This would install the 3-fluorophenyl moiety at the desired position, followed by subsequent reduction of the double bond and introduction of the amino group.

The Suzuki coupling reaction is another powerful method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound (e.g., 3-fluorophenylboronic acid) with an organic halide or triflate. A synthetic intermediate containing a suitable leaving group at the 3-position of the butanoate chain could be coupled with 3-fluorophenylboronic acid in the presence of a palladium catalyst and a base to introduce the desired aryl group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. While not directly applicable for introducing the fluorophenyl group in this context, it could be a key step in a synthetic route where the amino group is introduced by coupling an aryl halide with an amine. For instance, a precursor with a halide at the 4-position of the butanoate chain could be aminated using this methodology.

| Palladium-Catalyzed Reaction | Role in Synthesis | Coupling Partners |

| Heck Reaction | Introduction of the 3-fluorophenyl group via arylation of an unsaturated butanoate precursor. | 3-Fluorophenylboronic acid and a butenoate ester. |

| Suzuki Coupling | Formation of the C-C bond between the butanoate backbone and the 3-fluorophenyl ring. | 3-Fluorophenylboronic acid and a butanoate derivative with a leaving group. |

| Buchwald-Hartwig Amination | Introduction of the amino group at the 4-position of the butanoate chain in a suitable precursor. | An amine and a butanoate derivative with a leaving group. |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is essential for developing sustainable and environmentally benign synthetic processes. In the synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate, considerations such as solvent selection and atom economy play a crucial role in minimizing the environmental impact.

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and environmentally harmful. Therefore, the selection of greener alternatives is a key consideration in the design of a sustainable synthesis.

For the synthetic methodologies described above, several greener solvent options can be considered. In biocatalytic transformations, water is often the ideal solvent due to its non-toxic and non-flammable nature. However, the low aqueous solubility of some organic substrates can be a limitation. In such cases, bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be employed. These solvents are derived from renewable resources and have more favorable environmental, health, and safety profiles compared to many traditional organic solvents. researchgate.net Deep eutectic solvents (DES) are another emerging class of green solvents that are non-volatile and can be tailored for specific enzymatic reactions.

For palladium-catalyzed coupling and multi-component reactions, the choice of solvent can significantly impact reaction efficiency and sustainability. The use of water as a solvent in these reactions is highly desirable. Surfactants or co-solvents can be used to facilitate the reaction between water-insoluble reactants. Alcohols, such as ethanol (B145695) and isopropanol, which are less toxic than many other organic solvents, can also be suitable choices. Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a systematic way to evaluate and rank solvents based on their environmental, health, and safety impacts, aiding in the selection of the most sustainable option. acs.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are desirable as they generate less waste.

Multi-component reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product with minimal or no byproducts. numberanalytics.comnumberanalytics.com For example, a Mannich reaction that directly assembles the target molecule would have a high atom economy.

In contrast, reactions that utilize stoichiometric reagents, such as some traditional reduction or oxidation methods, often have lower atom economy. The use of catalytic methods, such as palladium-catalyzed coupling reactions and biocatalysis, significantly improves atom economy as the catalyst is used in small amounts and is regenerated in the catalytic cycle. libretexts.orgnumberanalytics.com

The calculation of atom economy for a given synthetic step is a useful metric for comparing the greenness of different synthetic routes. For instance, a route that relies on catalytic C-H activation to introduce the fluorophenyl group would likely have a higher atom economy than a route that requires the pre-functionalization of the butanoate backbone with a leaving group. Careful planning of the synthetic sequence to maximize the incorporation of reactant atoms into the final product is a key aspect of green chemistry.

| Green Chemistry Principle | Application in Synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate | Examples of "Greener" Approaches |

| Solvent Selection | Minimizing the use of hazardous solvents in all synthetic steps. | Using water, bio-based solvents (2-MeTHF, CPME), or deep eutectic solvents in biocatalysis and other reactions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. | Employing multi-component reactions (e.g., Mannich reaction) and catalytic methods (e.g., palladium-catalyzed C-H activation). |

Chemical Reactivity and Transformations of Methyl 4 Amino 3 3 Fluorophenyl Butanoate

Reactions Involving the Amino Group

The primary amino group in Methyl 4-amino-3-(3-fluorophenyl)butanoate is a nucleophilic center, making it susceptible to reaction with various electrophiles. This reactivity is fundamental to its utility in organic synthesis, allowing for the construction of amides, urethanes, and heterocyclic systems.

Protection and Deprotection Strategies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent unwanted side reactions. This is achieved through the introduction of a protecting group, which can be later removed under specific conditions. Common protecting groups for primary amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The protection of the amino group of a β-amino ester can be achieved by reacting it with an appropriate acylating agent. For instance, the Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base like triethylamine. The Cbz group can be installed using benzyl (B1604629) chloroformate (CbzCl) under basic conditions.

Deprotection strategies are chosen based on the stability of the protecting group and the other functional groups in the molecule. The Boc group is labile under acidic conditions, commonly using trifluoroacetic acid (TFA), while the Cbz group is typically removed by catalytic hydrogenation.

Table 1: Representative Conditions for Amino Group Protection and Deprotection of Amino Esters

| Protecting Group | Protection Reagent | Typical Conditions | Deprotection Conditions |

|---|---|---|---|

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine, Dichloromethane, Room Temp | Trifluoroacetic acid, Dichloromethane |

| Cbz | Benzyl chloroformate (CbzCl) | Sodium bicarbonate, Dioxane/Water, 0 °C | H₂, Pd/C, Methanol (B129727) |

Amidation and Urethane Formation

The primary amino group of Methyl 4-amino-3-(3-fluorophenyl)butanoate can readily undergo acylation to form amides or react with isocyanates or chloroformates to yield urethanes (carbamates). Amide formation is a common transformation and is typically achieved by reacting the amine with a carboxylic acid activated with a coupling agent, or with a more reactive acyl chloride or anhydride (B1165640).

A variety of peptide coupling reagents can be employed for the amidation of amino acids and their esters. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amino group. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Urethane formation involves the reaction of the amino group with an isocyanate or a chloroformate. This reaction is often straightforward and proceeds under mild conditions to yield the corresponding urea (B33335) or carbamate (B1207046) derivative.

Nitrogen Heterocycle Annulation

The bifunctional nature of Methyl 4-amino-3-(3-fluorophenyl)butanoate, possessing both an amino and an ester group, makes it a suitable precursor for the synthesis of nitrogen-containing heterocycles. One of the most common cyclization reactions for β-amino esters is the formation of β-lactams (2-azetidinones).

The intramolecular cyclization to form a β-lactam can be promoted by reagents that activate the ester group or by forming a Grignard reagent of the N-protected amino ester. For example, the treatment of a β-amino ester with a Grignard reagent can induce cyclization to the corresponding β-lactam. The stereochemistry of the starting β-amino ester can influence the stereochemical outcome of the cyclized product.

Table 2: Examples of β-Lactam Formation from β-Amino Esters

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-benzyl-β-amino ester | Ethylmagnesium bromide | N-benzyl-β-lactam | High | Analogous reaction |

| N-tosyl-β-amino ester | Sodium methoxide | N-tosyl-β-lactam | Good | Analogous reaction |

Reactions Involving the Methyl Ester Group

The methyl ester group of Methyl 4-amino-3-(3-fluorophenyl)butanoate is susceptible to nucleophilic acyl substitution, allowing for transformations such as hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification

The methyl ester can be converted to the corresponding carboxylic acid through hydrolysis. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is a reversible process, while base-promoted hydrolysis, also known as saponification, is irreversible due to the formation of the carboxylate salt.

Saponification is typically carried out using an aqueous solution of a strong base, such as lithium hydroxide (B78521) or sodium hydroxide, in a protic solvent like methanol or ethanol (B145695). The resulting carboxylate can then be protonated by the addition of acid to yield the free carboxylic acid.

Table 3: General Conditions for Ester Hydrolysis

| Reaction | Reagents | Solvent | Temperature |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (cat.) | Dioxane | Reflux |

| Saponification | LiOH or NaOH | Methanol/Water | Room Temp to Reflux |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. For Methyl 4-amino-3-(3-fluorophenyl)butanoate, transesterification can be used to convert the methyl ester into other esters, such as ethyl or benzyl esters.

Reduction to Alcohols

The methyl ester group of Methyl 4-amino-3-(3-fluorophenyl)butanoate can be selectively reduced to a primary alcohol, yielding 4-amino-3-(3-fluorophenyl)butan-1-ol. This transformation is a fundamental reaction in organic synthesis, converting an ester into its corresponding alcohol without affecting other functional groups, provided the appropriate reducing agent is chosen.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction typically proceeds by the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde, which, after an acidic or aqueous workup, yields the primary alcohol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, can also be used, sometimes in combination with additives or at elevated temperatures to enhance its reactivity towards esters. evitachem.comresearchgate.net The choice of solvent is crucial, with anhydrous ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) being standard for LiAlH₄ reductions.

This reduction is a key step for synthesizing derivatives where a primary alcohol is required for subsequent reactions, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

| Reactant | Product | Typical Reagents |

| Methyl 4-amino-3-(3-fluorophenyl)butanoate | 4-amino-3-(3-fluorophenyl)butan-1-ol | 1. Lithium aluminum hydride (LiAlH₄) 2. Aqueous workup |

Transformations of the Butanoate Backbone

The butanoate backbone of the molecule offers sites for further functionalization, particularly at the alpha-carbon (C2) and through intramolecular cyclization involving the amine and ester groups.

Alpha-Substitution Reactions

The carbon atom alpha to the ester carbonyl group (C2) possesses acidic protons that can be removed by a strong, non-nucleophilic base to form a corresponding enolate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of new substituents at the alpha-position.

Bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are typically used at low temperatures (e.g., -78 °C) in an aprotic solvent like THF to generate the enolate. The subsequent addition of an electrophile, such as an alkyl halide or another carbonyl compound, results in the formation of a new carbon-carbon bond at the alpha-position. researchgate.net This strategy enables the synthesis of a wide array of derivatives with modified backbones, potentially altering their steric and electronic properties.

| Enolate of Methyl 4-amino-3-(3-fluorophenyl)butanoate | Electrophile (E+) | Product of Alpha-Substitution |

| Alkyl Halide (R-X) | Methyl 4-amino-2-alkyl-3-(3-fluorophenyl)butanoate | |

| Aldehyde (R-CHO) | Methyl 4-amino-3-(3-fluorophenyl)-2-(1-hydroxyalkyl)butanoate | |

| Ketone (R-CO-R') | Methyl 4-amino-3-(3-fluorophenyl)-2-(1-hydroxyalkyl)butanoate |

Ring-Closing Reactions to Form Lactams

Methyl 4-amino-3-(3-fluorophenyl)butanoate, being a γ-amino ester, is a direct precursor to the corresponding γ-lactam, 4-(3-fluorophenyl)pyrrolidin-2-one. This intramolecular cyclization, or lactamization, occurs through the nucleophilic attack of the primary amino group on the electrophilic carbonyl carbon of the methyl ester. researchgate.net

The reaction typically requires heating and may be catalyzed by either acid or base, which activates the ester carbonyl or enhances the nucleophilicity of the amine, respectively. The process results in the formation of a stable five-membered ring and the elimination of methanol. organic-chemistry.org γ-Lactams are significant structural motifs found in numerous biologically active compounds and serve as important intermediates in medicinal chemistry. The synthesis of β-aryl-γ-lactams through such cyclization pathways is a well-established strategy. researchgate.net

| Reactant | Product | Reaction Type |

| Methyl 4-amino-3-(3-fluorophenyl)butanoate | 4-(3-fluorophenyl)pyrrolidin-2-one | Intramolecular Cyclization (Lactamization) |

Aromatic Ring Functionalization

The 3-fluorophenyl group provides a platform for further molecular elaboration through reactions targeting the aromatic ring itself.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org In the case of the 3-fluorophenyl group, the fluorine atom can act as a directing metalation group (DMG). researchgate.net Strong organolithium bases, such as n-butyllithium or s-butyllithium, can selectively abstract a proton from one of the positions ortho to the fluorine atom (C2 or C4). wikipedia.orguwindsor.ca

The Lewis basicity of the fluorine atom is thought to coordinate with the lithium cation, positioning the base to deprotonate the adjacent proton. baranlab.org This generates a highly reactive aryllithium intermediate, which can then be quenched with a wide range of electrophiles to introduce new functional groups with high regioselectivity. This method circumvents the typical substitution patterns of electrophilic aromatic substitution and allows for the precise installation of substituents at the C2 or C4 positions of the phenyl ring. nih.gov

| Aryllithium Intermediate | Electrophile | Product of Ortho-Functionalization |

| Lithiated at C2 or C4 | Carbon Dioxide (CO₂) | 2-carboxy- or 4-carboxy- derivative |

| Lithiated at C2 or C4 | Iodine (I₂) | 2-iodo- or 4-iodo- derivative |

| Lithiated at C2 or C4 | N,N-Dimethylformamide (DMF) | 2-formyl- or 4-formyl- derivative |

| Lithiated at C2 or C4 | Trimethyl borate (B1201080) (B(OMe)₃) | 2-boronic acid or 4-boronic acid derivative |

Halogen Exchange Reactions

While aromatic C-F bonds are generally strong and less reactive towards traditional nucleophilic substitution, their replacement with other halogens (Cl, Br, I) can be achieved under specific, often metal-catalyzed, conditions. google.comgoogle.com This transformation, sometimes referred to as an aromatic Finkelstein reaction, allows for the conversion of the fluoro-substituted compound into its chloro-, bromo-, or iodo-analogs. nih.gov

Catalytic systems based on transition metals like nickel or copper are often employed to facilitate this exchange. nih.gov These reactions may proceed through an oxidative addition/reductive elimination cycle at the metal center. nih.gov Such transformations are valuable for creating derivatives that can participate in a broader range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where aryl bromides and iodides are typically more reactive than aryl fluorides. While challenging, the development of catalytic methods has expanded the scope of these halogen exchange processes. google.comorganic-chemistry.org

| Starting Material | Target Product | Potential Catalytic System |

| 3-fluorophenyl derivative | 3-chlorophenyl derivative | Nickel(II) complex, Iron(III) chloride |

| 3-fluorophenyl derivative | 3-bromophenyl derivative | Nickel(II) bromide/ligand system |

| 3-fluorophenyl derivative | 3-iodophenyl derivative | Copper(I) iodide/ligand system |

Stereochemical Investigations of Methyl 4 Amino 3 3 Fluorophenyl Butanoate

Enantiomeric Purity Assessment in Synthetic Development

The enantiomeric purity, often expressed as enantiomeric excess (ee), of Methyl 4-amino-3-(3-fluorophenyl)butanoate is a critical quality attribute in its synthesis. High enantiomeric purity is essential to ensure the desired stereospecific outcomes in subsequent reactions. The determination of enantiomeric excess is typically performed using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for their quantification.

While specific chiral HPLC methods for the direct analysis of Methyl 4-amino-3-(3-fluorophenyl)butanoate are not extensively documented in publicly available literature, general approaches for analogous β-amino esters can be inferred. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of chiral amines and amino acid derivatives. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol, is critical for achieving optimal separation.

Table 1: Illustrative Chiral HPLC Parameters for Analysis of Related β-Amino Esters

| Parameter | Typical Condition |

| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Note: These are generalized conditions and would require optimization for the specific analysis of Methyl 4-amino-3-(3-fluorophenyl)butanoate.

Diastereoselectivity in Reaction Pathways

The synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate can involve the creation of one or more chiral centers. When a reaction creates a new chiral center in a molecule that already contains one, the formation of diastereomers is possible. The control of diastereoselectivity is a key challenge in the synthesis of complex molecules.

For instance, a common strategy for the synthesis of β-amino acids involves the reduction of a β-keto ester or a related precursor. The stereochemical outcome of such a reduction is highly dependent on the reducing agent, the catalyst, and the reaction conditions. The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity, leading to the preferential formation of one diastereomer over the other.

While specific studies on the diastereoselective synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate are scarce, research on the synthesis of similar 3-aryl-4-aminobutanoates provides insights into the potential methodologies. For example, the diastereoselective reduction of a suitable precursor ketone could be achieved using a chiral borane reagent or through catalytic hydrogenation with a chiral catalyst.

Table 2: Potential Diastereoselective Synthetic Approaches

| Reaction Type | Reagent/Catalyst | Expected Outcome |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst | High diastereomeric excess (d.e.) |

| Chiral Borane Reduction | (R)- or (S)-CBS reagent | Control over the stereochemistry of the newly formed hydroxyl group (precursor to the amino group) |

| Michael Addition | Chiral organocatalyst | Enantio- and diastereoselective formation of the C-C and C-N bonds |

Chiral Resolution Techniques

When a synthetic route yields a racemic mixture of Methyl 4-amino-3-(3-fluorophenyl)butanoate, chiral resolution techniques are necessary to separate the enantiomers.

Classical Resolution with Chiral Acids

A well-established method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. The principle behind this technique is that the two diastereomeric salts will have different physical properties, most importantly, different solubilities in a given solvent. This difference in solubility allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the solvent system is critical and often determined empirically. Once the diastereomeric salts are separated, the desired enantiomer of the amine can be liberated by treatment with a base.

Table 3: Common Chiral Acids for Resolution of Amines

| Chiral Acid | Structure |

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic Acid | C₆H₅-CH(OH)-COOH |

| (+)-Camphor-10-sulfonic acid | C₁₀H₁₅O-SO₃H |

Chromatographic Separation of Enantiomers

Preparative chiral HPLC is a powerful technique for the separation of enantiomers on a larger scale. Similar to the analytical methods used for purity assessment, this technique relies on a chiral stationary phase to differentiate between the enantiomers. By scaling up the column size and optimizing the loading conditions, it is possible to isolate gram quantities or more of the individual enantiomers.

Enzymatic resolution offers another chromatographic-related approach. Lipases are a class of enzymes that can selectively catalyze the hydrolysis or acylation of one enantiomer of an ester, leaving the other enantiomer unreacted. This kinetic resolution process can be highly efficient and enantioselective. For Methyl 4-amino-3-(3-fluorophenyl)butanoate, a lipase (B570770) could potentially be used to selectively hydrolyze one enantiomer of the methyl ester, allowing for the separation of the resulting carboxylic acid from the unreacted ester.

Stereoisomeric Interconversion Studies

Studies on the stereoisomeric interconversion, or epimerization, of Methyl 4-amino-3-(3-fluorophenyl)butanoate are important for understanding its stability under various conditions. Epimerization is the change in the configuration of one of several chiral centers in a molecule. In the case of this compound, which has a single chiral center, this would refer to racemization.

Role As a Versatile Synthetic Intermediate

Precursor in Complex Molecule Construction

The bifunctional nature of Methyl 4-amino-3-(3-fluorophenyl)butanoate makes it an ideal starting material for linear, convergent, or diversity-oriented synthesis strategies.

Methyl 4-amino-3-(3-fluorophenyl)butanoate is fundamentally a γ-amino acid ester, a class of compounds that are crucial motifs in medicinal chemistry. researchgate.net Its structure serves as a foundation for creating more elaborate amino acid derivatives through various synthetic routes. nih.govresearchgate.net The primary amine can be readily acylated, alkylated, or used in reductive amination protocols to introduce new side chains or to link the molecule to other scaffolds. Simultaneously, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other carboxylate chemistries.

Radical-based methods, for example, have emerged as a powerful strategy for the synthesis and modification of amino acid derivatives. nih.gov Methodologies such as the photoredox-mediated Giese reaction allow for the addition of α-amino radicals to acrylate (B77674) derivatives, providing a pathway to diverse γ-amino acids. nih.gov Such strategies could be adapted to further functionalize the backbone of Methyl 4-amino-3-(3-fluorophenyl)butanoate.

Below is a table outlining potential synthetic transformations to generate novel amino acid derivatives from this intermediate.

| Transformation Type | Reagent/Condition | Functional Group Targeted | Resulting Derivative Class |

| N-Acylation | Acid Chloride (R-COCl), Base | Primary Amine (-NH₂) | N-Acyl-γ-amino acid esters |

| N-Alkylation | Alkyl Halide (R-X), Base | Primary Amine (-NH₂) | N-Alkyl-γ-amino acid esters |

| Ester Hydrolysis | Aqueous Acid or Base (e.g., LiOH) | Methyl Ester (-COOCH₃) | γ-Amino acid |

| Amide Formation | Amine (R-NH₂), Coupling Agent | Methyl Ester (-COOCH₃) | γ-Amino acid amides |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Primary Amine (-NH₂) | N-Substituted-γ-amino acid esters |

This table illustrates the synthetic versatility of the parent compound in generating a library of derivatives.

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Non-canonical amino acids, particularly β- and γ-amino acids, are critical building blocks in the design of these mimics because they introduce conformational constraints and create unnatural peptide backbones that are resistant to proteases. mdpi.com

Methyl 4-amino-3-(3-fluorophenyl)butanoate is well-suited for this role. Its incorporation into a peptide sequence disrupts the typical α-amino acid linkage, leading to altered secondary structures like turns or helices. The fluorophenyl group can also engage in specific interactions with biological targets, potentially enhancing binding affinity and selectivity. ptfarm.pl The use of unnatural D-amino acids with modified phenyl rings, such as 4-fluoro-D-phenylalanine, has been shown to produce potent and selective receptor agonists, highlighting the value of incorporating such moieties into peptidomimetic design. ptfarm.pl

The dual functionality of γ-amino esters like Methyl 4-amino-3-(3-fluorophenyl)butanoate makes them valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds. Amino acids are widely used as starting materials for constructing fused heterocyclic systems of biological interest. nih.gov

One of the most direct applications is in the synthesis of lactams (cyclic amides). Through intramolecular aminolysis, where the primary amine attacks the ester carbonyl, the molecule can cyclize to form a five-membered ring, specifically a pyrrolidinone derivative. acs.org This cyclization can be promoted under thermal or catalytic conditions. Furthermore, the compound can serve as a 1,4-bifunctional synthon in multicomponent reactions, reacting with various electrophiles and nucleophiles to construct more complex heterocyclic frameworks, such as benzodiazepines or other fused ring systems. nih.gov The reactive nature of its allenyl primary amide derivatives, for example, allows for efficient intramolecular cyclization to form structures like pyrrol-2-ones. acs.org

Exploration of Derivatives and Analogues

The core structure of Methyl 4-amino-3-(3-fluorophenyl)butanoate is a scaffold that can be systematically modified to tune its chemical properties and to create libraries of related compounds for various applications, including drug discovery.

Modifications to the parent molecule can be implemented to alter its reactivity, stability, or physical properties. The reactivity of amino acid side chains is a critical factor in their utility as chemical probes and synthetic intermediates. nih.gov Key modifications can be targeted at the amine, the ester, or the aromatic ring.

For instance, installing protecting groups on the nitrogen atom not only prevents unwanted side reactions but can also modulate the steric environment and electronic character of the molecule. Changing the methyl ester to a more labile group, like a tert-butyl ester, or a more robust one, can control the conditions under which the carboxylic acid is revealed.

The table below details potential structural modifications and their intended effects.

| Modification Site | Type of Modification | Example of Reagent | Purpose/Effect |

| Amino Group (-NH₂) | N-Protection | Boc-anhydride (Boc₂O) | Increase stability, prevent side reactions, enhance solubility in organic solvents. |

| Amino Group (-NH₂) | N-Alkylation | Methyl Iodide (CH₃I) | Increase steric bulk, alter basicity and nucleophilicity. |

| Ester Group (-COOCH₃) | Transesterification | Benzyl (B1604629) alcohol, catalyst | Introduce a different ester for altered reactivity or for use as a protecting group. |

| Phenyl Ring (-C₆H₄F) | Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Introduce electronic-donating or -withdrawing groups to tune the ring's properties. |

This table provides examples of strategic modifications to fine-tune the chemical behavior of the scaffold.

Scaffold diversification is a powerful strategy in medicinal chemistry to rapidly generate a large number of structurally related compounds for biological screening. Methyl 4-amino-3-(3-fluorophenyl)butanoate is an excellent starting point for such efforts. By employing combinatorial chemistry principles, the various functionalization reactions described previously (N-acylation, N-alkylation, amide formation) can be performed in parallel with a diverse set of building blocks.

A key strategy involves using the core scaffold in multicomponent reactions, where three or more reactants combine in a single step to produce a complex product. This approach is highly efficient for creating molecular diversity. For example, the γ-amino ester scaffold could be a component in the Ugi or Passerini reactions after appropriate functional group manipulation.

Furthermore, leveraging the concept of "scaffold peptides," where a core structure is systematically elaborated, allows for the creation of novel products. nih.gov By treating Methyl 4-amino-3-(3-fluorophenyl)butanoate as a foundational scaffold, chemists can develop pathways to new families of compounds with potential applications in materials science and pharmacology. nih.gov

Process Development and Scale-Up Considerations

The industrial-scale synthesis of Methyl 4-amino-3-(3-fluorophenyl)butanoate requires meticulous planning and optimization to ensure safety, cost-effectiveness, and high product quality. The transition from a laboratory-scale procedure to a large-scale manufacturing process involves addressing challenges related to reaction conditions, reagent selection, impurity control, and purification methods.

A significant focus in process development is the selection of starting materials and reagents that are not only effective but also economical and readily available in bulk quantities. For instance, the synthesis of related β-amino acid esters often involves Michael addition reactions. mdpi.com While traditional methods using acids and alkalis are effective, they present environmental challenges. mdpi.com Consequently, process development often explores the use of transition-metal catalysts or, more recently, enzymatic catalysts to improve efficiency and sustainability. mdpi.com

Key considerations in scaling up the synthesis include:

Solvent Selection: Solvents must be chosen based on reaction performance, safety, environmental impact, and ease of recovery. For reactions involving similar intermediates, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often preferred due to their low toxicity and effectiveness. google.com

Temperature Control: Maintaining optimal reaction temperatures is critical for maximizing yield and minimizing by-product formation. For example, in certain reduction reactions for analogous compounds, a temperature range of 20 to 30°C is ideal to ensure the reaction proceeds efficiently and cleanly. google.com

Catalyst Optimization: The choice and loading of catalysts are pivotal. For asymmetric syntheses, chiral catalysts are employed to produce the desired stereoisomer. In some processes, the amount of an aminoalcohol ligand used can be as low as 1% to 2% of the substrate, highlighting the efficiency of modern catalytic systems. google.com

Purification Strategy: On a large scale, purification methods like chromatography become less practical. Crystallization is often the preferred method for isolating the final product in high purity. This requires careful study of solubility in various solvent systems.

Impurity Profiling: A thorough understanding of potential impurities and their formation pathways is essential. Analytical methods must be developed to monitor the reaction progress and ensure the final product meets stringent purity specifications.

Continuous flow chemistry is an emerging strategy for the production of such intermediates. mdpi.com This approach offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and the potential for higher throughput. mdpi.com Lipase-catalyzed synthesis of β-amino acid esters in continuous-flow microreactors has demonstrated the potential of this technology. mdpi.com

The table below summarizes key parameters and findings from process development studies on analogous β-amino acid ester syntheses, which are relevant to the scale-up of Methyl 4-amino-3-(3-fluorophenyl)butanoate.

| Parameter | Laboratory Scale | Pilot/Industrial Scale Considerations | Research Findings |

| Reaction Type | Asymmetric Hydrogenation, Michael Addition | Batch vs. Continuous Flow Processing | Enzymatic Michael additions offer a greener alternative to metal catalysts. mdpi.com |

| Catalyst | Chiral transition metal complexes, enzymes (lipases) | Catalyst loading, cost, recovery, and reuse | Aminoalcohol ligands can be effective at low loadings (1-2%). google.com |

| Solvent | Dichloromethane, Toluene | Methanol, Ethanol (lower toxicity, cost) | Toluene is an effective solvent for certain reduction steps. google.com |

| Temperature | -78°C to 100°C | Precise control to minimize side reactions (e.g., 20-30°C) | Optimal yield for some enzymatic reactions found at 35°C. mdpi.com |

| Pressure | Atmospheric to high pressure (hydrogenation) | Reactor design for high-pressure operations | Not specified for this exact compound, but crucial for hydrogenation steps. |

| Purification | Column Chromatography | Crystallization, Distillation | Crystallization is preferred for large-scale purification to ensure high purity. |

| Yield | Variable | Maximization is critical for cost-effectiveness | Yields of up to 80.3% have been achieved in optimized enzymatic processes. mdpi.com |

| Purity (HPLC) | >95% | >99% often required for pharmaceutical intermediates | Products with >99% purity are achievable with optimized processes. google.com |

Developing a scalable process for Methyl 4-amino-3-(3-fluorophenyl)butanoate is a multi-faceted challenge that integrates principles of organic chemistry, chemical engineering, and green chemistry. The ultimate goal is to establish a manufacturing process that is not only efficient and economical but also safe and environmentally responsible, ensuring a reliable supply of this important synthetic intermediate.

Analytical Methodologies for Mechanistic and Synthetic Research

Spectroscopic Techniques for Structural Elucidation in Synthetic Steps

Spectroscopic methods are fundamental in the verification of the molecular structure of "Methyl 4-amino-3-(3-fluorophenyl)butanoate" and the intermediates that are formed during its synthesis. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For "Methyl 4-amino-3-(3-fluorophenyl)butanoate," ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are particularly informative.

¹H NMR spectra would confirm the presence of all protons and their respective chemical environments. The aromatic protons on the 3-fluorophenyl ring would appear as a complex multiplet pattern in the aromatic region. The protons of the butanoate chain would be identifiable by their characteristic chemical shifts and coupling patterns.

¹³C NMR spectra would provide evidence for all the carbon atoms in the molecule. The carbonyl carbon of the ester group would be observed at a characteristic downfield chemical shift. The carbons of the fluorophenyl ring would show splitting patterns due to coupling with the fluorine atom.

¹⁹F NMR is used to specifically detect the fluorine atom, which would appear as a singlet or a multiplet depending on its coupling with neighboring protons.

| ¹H NMR | ¹³C NMR |

| Aromatic protons (multiplet) | Carbonyl carbon (ester) |

| Methoxy (B1213986) protons (singlet) | Aromatic carbons (with C-F coupling) |

| Aliphatic protons on the butanoate chain | Methoxy carbon |

| Amino protons (broad singlet) | Aliphatic carbons on the butanoate chain |

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of "Methyl 4-amino-3-(3-fluorophenyl)butanoate" would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the C=O stretch of the ester, and the C-F stretch of the fluorophenyl group.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. The mass spectrum of "Methyl 4-amino-3-(3-fluorophenyl)butanoate" would show a molecular ion peak corresponding to its molecular weight, confirming the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. |

| ¹³C NMR | Carbon skeleton and the presence of functional groups. |

| ¹⁹F NMR | Presence and environment of the fluorine atom. |

| IR Spectroscopy | Identification of functional groups (e.g., -NH₂, C=O, C-F). |

| Mass Spectrometry | Molecular weight and fragmentation pattern for structural confirmation. |

Chromatographic Methods for Reaction Monitoring and Purity Analysis

Chromatographic techniques are indispensable for monitoring the progress of a chemical reaction and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique used for both qualitative and quantitative analysis. For "Methyl 4-amino-3-(3-fluorophenyl)butanoate," a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier. HPLC provides detailed information about the purity of the compound and can be used to quantify any impurities.

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is volatile and thermally stable. The compound would first be vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column.

| Chromatographic Method | Application |

| Thin-Layer Chromatography | Rapid, qualitative monitoring of reaction progress. |

| High-Performance Liquid Chromatography | Quantitative analysis of product purity and separation of non-volatile impurities. |

| Gas Chromatography | Analysis of volatile and thermally stable compounds and impurities. |

Chiral Analytical Techniques for Enantiomeric Excess Determination

Since "Methyl 4-amino-3-(3-fluorophenyl)butanoate" contains a chiral center, it can exist as a pair of enantiomers. In stereoselective synthesis, it is crucial to determine the enantiomeric excess (e.e.) of the product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives. The ratio of the peak areas of the two enantiomers in the chromatogram allows for the calculation of the enantiomeric excess.

| Chiral Analytical Technique | Principle |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to their separation. |

Crystallographic Analysis in Stereochemical Assignment

| Crystallographic Data for an Analogous Compound (Methyl 4-amino-3-methylbenzoate) | |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

This data for a related molecule illustrates the level of detail that can be obtained from a crystallographic study, which would be equally applicable to "Methyl 4-amino-3-(3-fluorophenyl)butanoate" to definitively assign its stereochemistry. researchgate.netresearchgate.net

Future Research Trajectories

Development of Novel Catalytic Systems for Efficient Synthesis

The asymmetric synthesis of β-amino acids and their esters, the structural class to which Methyl 4-amino-3-(3-fluorophenyl)butanoate belongs, is a cornerstone of medicinal chemistry. nih.govpsu.edu Future research will heavily focus on creating more potent and selective catalysts to control the critical stereochemistry of the molecule.

Key areas of development include:

Organocatalysis: Chiral organocatalysts, small metal-free organic molecules, have emerged as a powerful tool for asymmetric synthesis. rsc.org Future work will likely involve designing more sophisticated organocatalysts, such as confined imidodiphosphorimidate (IDPi) catalysts, which have shown high enantioselectivity in Mannich-type reactions to produce β-amino acids. acs.org The development of catalysts that are recoverable and reusable will be a priority to enhance process economy.

Ligand Development: The chiral ligand is often the key to high enantioselectivity in metal-catalyzed reactions. nih.gov The design and synthesis of novel bidentate and monodentate phosphorous ligands will continue to be a focal point, aiming to fine-tune the electronic and steric properties of the catalyst complex for optimal performance in reactions like asymmetric hydrogenation and conjugate additions. psu.edu

| Catalyst Type | Research Focus Area | Potential Advantages |

| Transition Metal | Earth-abundant metals (Fe, Cu, Ni), lower catalyst loading | Reduced cost, lower toxicity, improved sustainability |

| Organocatalysis | Confined catalysts (e.g., IDPi), recyclability | Metal-free, high enantioselectivity, process economy |

| Chiral Ligands | Novel phosphine-based structures | Enhanced stereocontrol, broader substrate scope |

Exploration of New Reaction Pathways and Functional Group Interconversions

Beyond optimizing existing routes, researchers are actively exploring fundamentally new ways to construct the core skeleton of Methyl 4-amino-3-(3-fluorophenyl)butanoate and to modify its functional groups.

C-H Activation: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. Future pathways could involve the direct, stereoselective introduction of the amino or carboxylic acid precursor onto a fluorophenyl-alkane backbone, bypassing the need for pre-functionalized starting materials and thus shortening the synthetic sequence.

Novel Fluorination Methods: The introduction of the fluorine atom is critical to the molecule's properties. While the starting material is often a fluorinated building block, research into late-stage fluorination could provide more flexibility. Advances in transition metal-catalyzed, electrophilic, and nucleophilic fluorination reactions offer new possibilities for incorporating fluorine into complex molecules with high selectivity. rroij.com

Functional Group Interconversions: Research into novel interconversions of functional groups could provide alternative synthetic routes. For example, methods to convert other functional groups, such as a tetrazole ring, into an amine could offer new strategic approaches to the final product. researchgate.net Similarly, exploring enzymatic transformations for key steps, such as the use of nitrilases on cyano-precursors, could provide milder and more selective routes. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing represents a significant evolution in pharmaceutical synthesis. acs.org This technology offers substantial advantages for the production of intermediates like Methyl 4-amino-3-(3-fluorophenyl)butanoate.

Enhanced Safety and Control: Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions. amt.uk This is particularly advantageous for handling potentially hazardous reagents or exothermic reactions that might be involved in the synthesis. nih.gov The small reactor volumes enhance safety by minimizing the amount of reactive material present at any given time. sciencedaily.comuva.nl

Improved Efficiency and Scalability: Continuous flow processes can significantly reduce reaction times through techniques like superheating. acs.org The seamless integration of reaction, workup, and purification steps can create a streamlined, automated workflow. sciencedaily.com Importantly, processes developed in flow are often more straightforward to scale up from the laboratory to industrial production compared to batch processes. nih.gov

| Feature of Flow Chemistry | Benefit for Synthesis |

| Precise Temperature Control | Safe handling of exothermic reactions, improved selectivity |

| Rapid Mixing | Increased reaction rates, higher throughput |

| Small Reaction Volumes | Enhanced safety with hazardous reagents |

| Process Automation | Reduced manual labor, improved reproducibility |

| Scalability | Seamless transition from R&D to production |

Sustainable and Biocatalytic Approaches to Compound Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes in the pharmaceutical industry. For Methyl 4-amino-3-(3-fluorophenyl)butanoate, this involves using environmentally benign reagents, solvents, and catalysts.

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild reaction conditions (e.g., neutral pH, room temperature) in aqueous media. rsc.org For the synthesis of chiral amines, enzymes like transaminases (ATAs) can produce the desired product with excellent enantioselectivity. rsc.org Lipases can be used for the kinetic resolution of racemic amines or alcohols. whiterose.ac.uk Future research will focus on enzyme engineering to improve stability and broaden the substrate scope, as well as on immobilizing enzymes for use in continuous flow reactors, which facilitates catalyst recovery and reuse. rsc.orgwhiterose.ac.uk

PFAS-Free Synthesis: A significant recent development is the creation of synthesis protocols that avoid the use of per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny. sciencedaily.com Innovative methods using caesium fluoride (B91410) salt as the fluorine source in flow reactors provide an environmentally friendlier option for producing fluorinated pharmaceutical compounds. uva.nleuropeanpharmaceuticalreview.com

Atom Economy and Waste Reduction: A central goal is to design synthetic routes with high atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic methods, by their nature, reduce waste compared to stoichiometric reagents. whiterose.ac.uk The development of catalytic cycles that minimize byproducts is a key research objective.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.